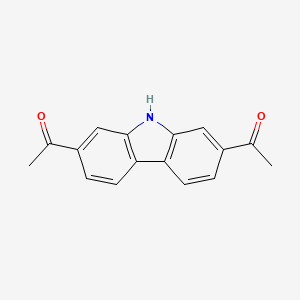

1,1'-(9H-carbazole-2,7-diyl)diethanone

Description

1,1'-(9H-Carbazole-2,7-diyl)diethanone is a carbazole derivative featuring two acetyl groups at the 2- and 7-positions of the carbazole core. Carbazole derivatives are renowned for their planar aromatic structure, which confers high thermal stability, chemical resistance, and tunable electronic properties .

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(7-acetyl-9H-carbazol-2-yl)ethanone |

InChI |

InChI=1S/C16H13NO2/c1-9(18)11-3-5-13-14-6-4-12(10(2)19)8-16(14)17-15(13)7-11/h3-8,17H,1-2H3 |

InChI Key |

SQUIQGVJHNIORQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Positional Isomerism: 2,7- vs. 3,6-Substituted Carbazoles

A structurally related compound, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, differs in the substitution pattern (3,6- vs. 2,7-positions). X-ray crystallography reveals that the acetyl groups in the 3,6-derivative are nearly coplanar with the carbazole unit (dihedral angles: 5.37° and 1.0°), enhancing conjugation and electron delocalization . In contrast, the 2,7-substituted isomer likely exhibits similar planarity, but the altered substitution pattern may influence charge transport properties in thin-film devices .

Table 1: Structural Comparison of Carbazole Diethanone Derivatives

Carbazole vs. Fluorene Derivatives

2,7-Diacetylfluorene (1,1'-(9H-Fluoren-2,7-diyl)diethanone) shares the same diethanone functionalization but replaces carbazole with a fluorene core. Fluorene lacks the nitrogen atom in carbazole, reducing its electron-rich character. This results in a higher bandgap (~3.1 eV for fluorene vs. ~2.8 eV for carbazole derivatives), limiting its utility in low-energy optoelectronic applications .

Heterocyclic Analogues

- Benzimidazole Derivatives: Compounds like 1,1'-(2-phenyl-1H-benzo[d]imidazole-1,3(2H)-diyl)diethanone exhibit stronger electron-withdrawing imidazole cores, enhancing their use in fluorescent materials. However, their thermal stability is inferior to carbazoles due to reduced aromaticity .

- Oxadiazole Derivatives: The 1,3,4-oxadiazole ring in 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone introduces bioactivity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to pure carbazole derivatives .

Thermal Stability

Carbazole derivatives exhibit superior thermal stability (decomposition temperatures >300°C) compared to fluorene (~250°C) and benzimidazole analogues (~200°C) . The rigid carbazole core and strong C–H⋯O hydrogen bonding in crystals further enhance stability .

Optoelectronic Performance

- Absorption/Emission : The 2,7-diacetylcarbazole shows a red-shifted absorption (λmax ~350 nm) compared to fluorene derivatives (λmax ~310 nm), making it suitable for visible-light applications .

- Charge Mobility : Carbazole’s planar structure enables higher hole mobility (~10⁻⁴ cm²/Vs) than fluorene derivatives (~10⁻⁵ cm²/Vs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.